

# "CAS number 933752-32-0 properties and uses"

**Author:** BenchChem Technical Support Team. **Date:** January 2026

## Compound of Interest

Compound Name:	1,2,3,4-Tetrahydroquinoline-6-carboxylic acid hydrochloride
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An In-Depth Technical Guide to Dabrafenib (GSK2118436): A BRAF Inhibitor in Oncology

## Introduction

This technical guide provides a comprehensive overview of the properties and uses of the potent and selective BRAF kinase inhibitor, Dabrafenib, also known by its research code GSK2118436.<sup>[1]</sup> It is important to note that while the request specified CAS number 933752-32-0, which corresponds to 1,2,3,4-Tetrahydroisoquinoline-6-carboxylic Acid, the context of an in-depth guide for researchers in drug development strongly indicates an interest in the well-established anti-cancer agent Dabrafenib.<sup>[2][3][4][5][6]</sup> The CAS number for Dabrafenib is 1195765-45-7.<sup>[7][8]</sup> This guide will focus exclusively on Dabrafenib to provide relevant and valuable information for its intended audience of researchers, scientists, and drug development professionals.

Dabrafenib is a pivotal therapeutic agent in the field of precision oncology, specifically for cancers harboring activating mutations in the BRAF gene.<sup>[1]</sup> The most prevalent of these mutations is the V600E substitution, which leads to constitutive activation of the BRAF protein and downstream signaling through the mitogen-activated protein kinase (MAPK) pathway, driving uncontrolled cell proliferation and survival.<sup>[9][10][11]</sup> Dabrafenib was first approved by the U.S. Food and Drug Administration (FDA) on May 29, 2013, and is marketed under the brand name Tafinlar® by Novartis Pharmaceuticals Corporation.<sup>[12]</sup>

This guide will delve into the chemical and physical properties of Dabrafenib, its mechanism of action, clinical applications, and the experimental protocols relevant to its study and use.

## Chemical and Physical Properties

Dabrafenib is a small molecule inhibitor with distinct chemical and physical characteristics that are crucial for its biological activity and pharmaceutical formulation.

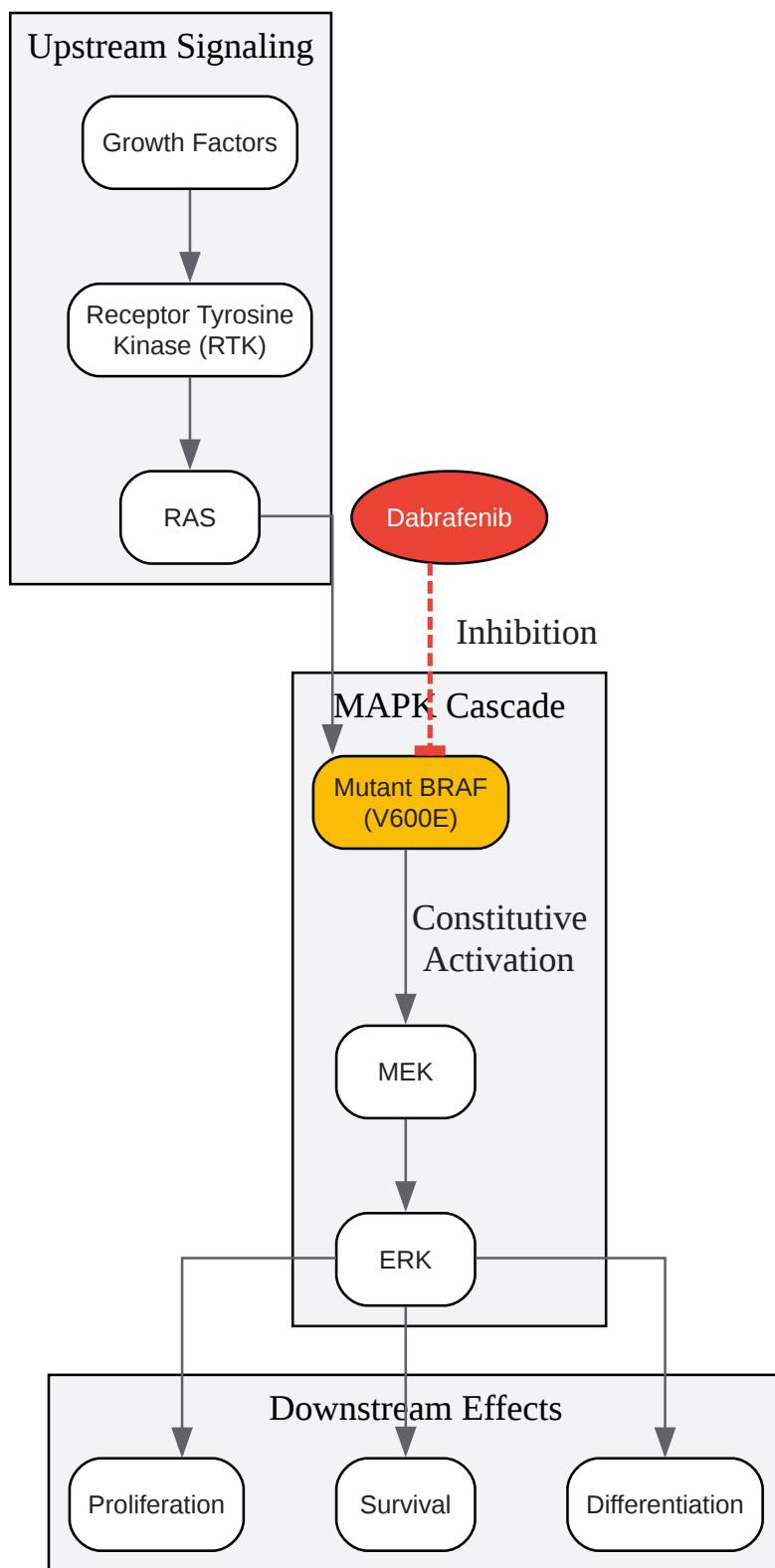
Property	Value	Source
IUPAC Name	N-[3-[5-(2-amino-4-pyrimidinyl)-2-(1,1-dimethylethyl)-1,3-thiazol-4-yl]-2-fluorophenyl]-2,6-difluorobenzenesulfonamide	<a href="#">[7]</a>
Molecular Formula	C <sub>23</sub> H <sub>20</sub> F <sub>3</sub> N <sub>5</sub> O <sub>2</sub> S <sub>2</sub>	<a href="#">[7]</a> <a href="#">[8]</a>
Molecular Weight	519.56 g/mol	<a href="#">[13]</a>
CAS Number	1195765-45-7	<a href="#">[7]</a> <a href="#">[8]</a>
Appearance	Lyophilized powder	<a href="#">[7]</a>
Solubility	Soluble in DMSO (at 30 mg/ml) and ethanol (at 1 mg/ml with slight warming)	<a href="#">[7]</a> <a href="#">[8]</a>
Storage	Store lyophilized at -20°C, desiccated. In solution, store at -20°C and use within 3 months.	<a href="#">[7]</a>

## Mechanism of Action: Targeting the MAPK Pathway

Dabrafenib functions as an ATP-competitive inhibitor of RAF kinases.[\[14\]](#)[\[15\]](#) It exhibits high selectivity for mutant BRAF proteins, particularly BRAF V600E.[\[13\]](#) The V600E mutation, a substitution of valine with glutamic acid at codon 600, accounts for the majority of BRAF mutations in melanoma and other cancers.[\[11\]](#) This mutation locks the BRAF kinase in a constitutively active conformation, leading to persistent downstream signaling.[\[11\]](#)

Dabrafenib binds to the ATP-binding pocket of mutant BRAF, stabilizing the kinase in an inactive state and thereby inhibiting its activity.[\[9\]](#)[\[11\]](#) This leads to the suppression of the

downstream MAPK/ERK signaling pathway, which is crucial for cell proliferation, differentiation, and survival.[10] The inhibition of this pathway ultimately results in cell cycle arrest and apoptosis in BRAF-mutant cancer cells.[11]



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Caption: Mechanism of action of Dabrafenib in inhibiting the MAPK signaling pathway.

Dabrafenib demonstrates high potency against various BRAF V600 mutations.

Target	IC50	Source
B-Raf (V600E)	0.6 nM	[7][14][15]
B-Raf (V600K)	0.5 nM	[7]
B-Raf (wild-type)	3.2 nM	[7]
C-Raf	5.0 nM	[7][14][15]

## Therapeutic Applications and Clinical Efficacy

Dabrafenib, both as a monotherapy and in combination with the MEK inhibitor Trametinib, has received FDA approval for the treatment of various BRAF V600 mutation-positive cancers.[12][16] The combination therapy is often preferred as it can delay the onset of resistance.[11]

Approved Indications:

- Metastatic Melanoma: For patients with BRAF V600E or V600K mutations.[12]
- Adjuvant Treatment of Melanoma: For patients with BRAF V600E or V600K mutations and lymph node involvement after complete resection.[12]
- Non-Small Cell Lung Cancer (NSCLC): For metastatic NSCLC with a BRAF V600E mutation. [12]
- Anaplastic Thyroid Cancer (ATC): For locally advanced or metastatic ATC with a BRAF V600E mutation and no satisfactory local treatment options.[12][17]
- Solid Tumors: For adult and pediatric patients ( $\geq 6$  years) with unresectable or metastatic solid tumors with a BRAF V600E mutation who have progressed following prior treatment. [12][18]
- Low-Grade Glioma (LGG): For pediatric patients ( $\geq 1$  year) with LGG with a BRAF V600E mutation requiring systemic therapy.[12][19]

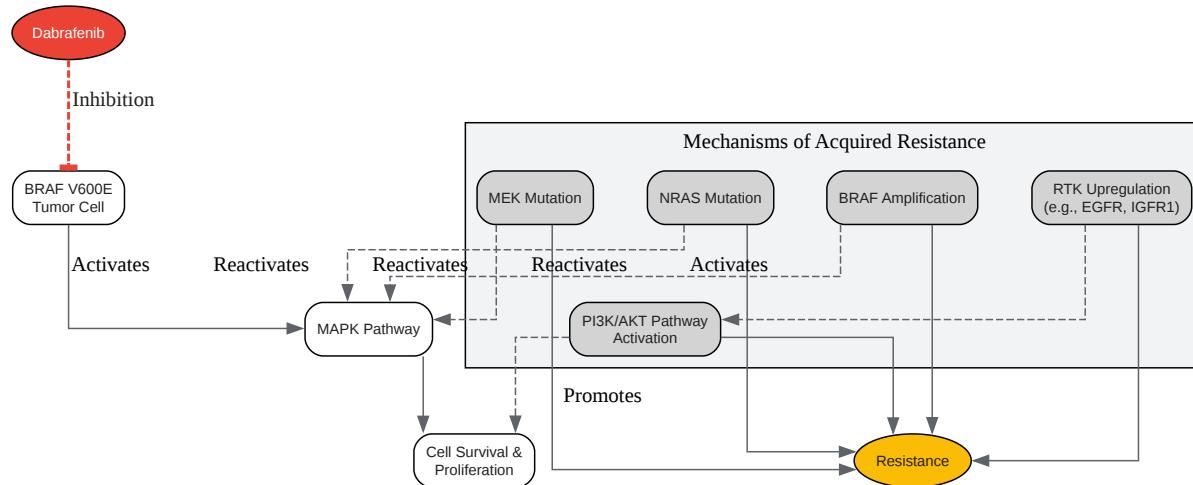
The recommended adult dosage of Dabrafenib is 150 mg (two 75 mg capsules) taken orally twice daily, in combination with Trametinib 2 mg orally once daily.[\[18\]](#)

## Mechanisms of Resistance

Despite the initial high response rates, acquired resistance to Dabrafenib is a significant clinical challenge.[\[20\]](#) Resistance mechanisms often involve the reactivation of the MAPK pathway or the activation of bypass signaling pathways.

Key Resistance Mechanisms:

- Reactivation of the MAPK Pathway:
  - Mutations in NRAS or MEK1/2.[\[21\]](#)[\[22\]](#)[\[23\]](#)
  - BRAF amplification or alternative splicing.[\[21\]](#)[\[23\]](#)
  - Paradoxical MAPK pathway activation in BRAF wild-type cells.[\[10\]](#)
- Activation of Bypass Pathways:
  - Upregulation of receptor tyrosine kinases (RTKs) such as PDGFR $\beta$ , IGF-1R, and EGFR.[\[21\]](#)
  - Activation of the PI3K/AKT pathway, often through loss of PTEN.[\[21\]](#)[\[24\]](#)

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Caption: Overview of key mechanisms of resistance to Dabrafenib.

## Experimental Protocols

### In Vitro Cell Proliferation Assay

This protocol outlines a general procedure to assess the anti-proliferative effect of Dabrafenib on BRAF-mutant cancer cell lines.

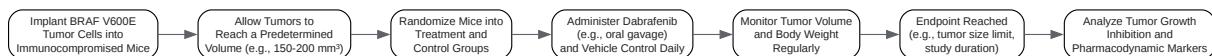
#### Methodology:

- Cell Culture: Culture BRAF V600E mutant cell lines (e.g., A375, SK-MEL-28) and BRAF wild-type cell lines (as a control) in appropriate media and conditions.
- Cell Seeding: Seed cells in 96-well plates at a predetermined density and allow them to adhere overnight.

- Dabrafenib Treatment: Prepare serial dilutions of Dabrafenib in culture medium. Replace the existing medium with the Dabrafenib-containing medium. Include a vehicle control (e.g., DMSO).
- Incubation: Incubate the plates for a specified period (e.g., 72 hours).
- Viability Assessment: Measure cell viability using a suitable assay, such as the CellTiter-Glo® Luminescent Cell Viability Assay.
- Data Analysis: Plot cell viability against Dabrafenib concentration and calculate the IC<sub>50</sub> value using non-linear regression analysis.

## In Vivo Tumor Xenograft Study

This protocol describes a typical workflow for evaluating the in vivo efficacy of Dabrafenib.



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Caption: Workflow for an in vivo tumor xenograft study with Dabrafenib.

### Methodology:

- Animal Model: Use immunocompromised mice (e.g., CD1 nu/nu).
- Tumor Cell Implantation: Subcutaneously implant a suspension of BRAF V600E mutant human tumor cells (e.g., A375P) into the mice.[13]
- Tumor Growth and Randomization: Once tumors reach a specified volume, randomize the mice into treatment and control groups.
- Drug Administration: Administer Dabrafenib orally (e.g., by gavage) at various doses once daily. The control group receives the vehicle solution.[25]
- Monitoring: Measure tumor volume and mouse body weight regularly throughout the study.

- Pharmacodynamic Analysis: At the end of the study, tumors can be excised to analyze downstream pathway markers, such as the levels of phosphorylated ERK (pERK), to confirm target engagement.[25]

## Safety and Toxicology Profile

The most common adverse reactions ( $\geq 20\%$ ) observed in adult patients treated with Dabrafenib in combination with Trametinib include pyrexia, fatigue, nausea, rash, chills, headache, hemorrhage, cough, vomiting, constipation, diarrhea, myalgia, arthralgia, and edema.[18] In pediatric patients, the most common adverse reactions are similar and also include dry skin, dermatitis acneiform, abdominal pain, and paronychia.[18]

## Future Directions

Research continues to focus on overcoming resistance to Dabrafenib and expanding its applications. Key areas of investigation include:

- Combination Therapies: Exploring combinations of Dabrafenib with other targeted agents and immunotherapies to enhance efficacy and durability of response.
- Novel BRAF Inhibitors: Development of next-generation BRAF inhibitors that can overcome known resistance mechanisms.
- Biomarker Discovery: Identifying predictive biomarkers to better select patients who are most likely to benefit from Dabrafenib therapy.

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- To cite this document: BenchChem. ["CAS number 933752-32-0 properties and uses"]. BenchChem, [2026]. [Online PDF]. Available at: <https://www.benchchem.com/product/b1421871#cas-number-933752-32-0-properties-and-uses>

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